molecular formula C18H17N5O2 B5106840 ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5106840
M. Wt: 335.4 g/mol
InChI Key: OWSAVWPJVNSYOH-UHFFFAOYSA-N
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Description

The compound “ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate” is a type of pyrazoloazine . Pyrazoloazines are interesting arrays of fused heterocyclic systems that have been used in various areas of drug design .


Synthesis Analysis

The synthesis of pyrazoloazines often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of similar compounds .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the fused-ring system and the phenyl ring are nearly coplanar . This coplanarity could be an important factor in the compound’s interactions with biological targets.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloazines can be quite complex. For example, methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylates, obtained by the reactions of 5-aminopyrazole with aryl-β-diketoesters in ethanol, were hydrolyzed in the presence of methanolic sodium hydroxide to give corresponding carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound “ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate” was found to form inversion dimers via pairs of C—H⋯O hydrogen bonds .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 5-methyl-7-naphthalen-1-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-3-25-17(24)15-11(2)19-18-20-21-22-23(18)16(15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSAVWPJVNSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-aminotetrazole (0.85 g, 10.0 mmole) and triethylamine (0.25 ml, 1.8 mmole) in hot ethanol (25 ml) was added 1-naphthaldehyde (1.36 ml, 10.0 mmole) followed by ethyl acetoacetate (1.28 ml, 10.0 mmole). The clear solution was heated at reflux for 15 h at which time a white powdery precipitate was observed. The mixture was cooled to room temperature, filtered and washed with ethanol and ethyl ether to provide the desired product (1.88 g, 56%) as a white powder. 1H NMR (400 MHz; CDCl3) d 11.0 (s, 1H); 8.6 (d, 1H, J=8.6 Hz); 7.9 (d, 1H, J=8.2 Hz); 7.82 (d, 1H, J=7.8 Hz); 7.68 (at, 1H, J=7.4 Hz); 7.6-7.54 (m, 2H); 7.45 (dd, 1H, J=7.4, 1.1 Hz); 7.40 (at, 1H, J=7.8 Hz); 3.9 (q, 2H, J=7.0 Hz); 2.75 (s, 3H); 0.8 (t, 3H, J=7.0 Hz). LC MS shows MH+ at 336; M+Na at 358; 2M+H at 671 and 2M+Na at 693.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Yield
56%

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